molecular formula C20H24N6O3 B2669826 (4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone CAS No. 898434-57-6

(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

Cat. No. B2669826
CAS RN: 898434-57-6
M. Wt: 396.451
InChI Key: BHJLOZMIRBSNAS-UHFFFAOYSA-N
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Description

“(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone” is a chemical compound. It has been mentioned in the context of being a key intermediate in the synthesis of certain medicines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. The empirical formula is given as C12H14N2O3 .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related compounds, such as "2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone," involves intricate processes that contribute to the development of new anti-tuberculosis drug candidates. The crystal and molecular structure of such compounds is crucial for understanding their potential therapeutic applications (Eckhardt et al., 2020).
  • Another study focused on the synthesis of novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives, exploring the anticancer effect associated with the piperidine framework. Various derivatives were synthesized and evaluated for their antiproliferative activity, highlighting the importance of functional group variation on the biological activity of these compounds (Vinaya et al., 2011).

Biological Activities

  • A study on the synthesis and biological activity of Triazole Analogues of Piperazine revealed a series of novel compounds with significant antibacterial activity against human pathogenic bacteria. This research indicates the potential of such compounds in developing new antimicrobial agents (Nagaraj et al., 2018).
  • The molecular interaction of specific antagonists with receptors, as demonstrated by N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor, showcases the detailed study of drug-receptor interactions. This research aids in the development of pharmacophore models and contributes to the understanding of how structural variations in molecules influence their binding and activity at receptor sites (Shim et al., 2002).

properties

IUPAC Name

(4-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c27-20(16-4-6-17(7-5-16)26(28)29)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-2-1-3-11-23/h4-9H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJLOZMIRBSNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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